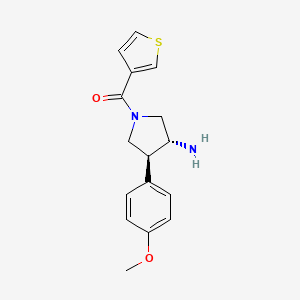
(3R*,4S*)-4-(4-methoxyphenyl)-1-(3-thienylcarbonyl)pyrrolidin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R*,4S*)-4-(4-methoxyphenyl)-1-(3-thienylcarbonyl)pyrrolidin-3-amine is a chemical compound that has gained significant attention in the field of scientific research. This compound is known to have potential therapeutic properties and has been studied extensively for its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of (3R*,4S*)-4-(4-methoxyphenyl)-1-(3-thienylcarbonyl)pyrrolidin-3-amine is not fully understood, but it is believed to work through several different pathways. One proposed mechanism is that it inhibits the activity of enzymes that are involved in the production of beta-amyloid, a protein that is implicated in the development of Alzheimer's disease. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that (3R*,4S*)-4-(4-methoxyphenyl)-1-(3-thienylcarbonyl)pyrrolidin-3-amine has several biochemical and physiological effects. It has been shown to reduce the production of beta-amyloid in the brain, which is thought to be a key factor in the development of Alzheimer's disease. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which may help to reduce the risk of other diseases such as cancer and cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (3R*,4S*)-4-(4-methoxyphenyl)-1-(3-thienylcarbonyl)pyrrolidin-3-amine for lab experiments is its potential therapeutic properties. This compound has been shown to have activity against several disease targets, making it a promising candidate for further research. However, one of the limitations of this compound is its complex synthesis method, which may make it difficult to produce in large quantities for use in experiments.
Direcciones Futuras
There are several future directions for research on (3R*,4S*)-4-(4-methoxyphenyl)-1-(3-thienylcarbonyl)pyrrolidin-3-amine. One area of research is to further investigate the compound's potential therapeutic properties, particularly in the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, more research is needed to fully understand the compound's mechanism of action and the pathways through which it exerts its effects. Finally, efforts should be made to develop more efficient synthesis methods for this compound to facilitate its use in further research.
Conclusion:
In conclusion, (3R*,4S*)-4-(4-methoxyphenyl)-1-(3-thienylcarbonyl)pyrrolidin-3-amine is a chemical compound that has potential therapeutic properties and has been studied extensively for its biochemical and physiological effects. While its complex synthesis method may present challenges, this compound holds promise as a potential treatment for several disease targets. Further research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods.
Métodos De Síntesis
The synthesis of (3R*,4S*)-4-(4-methoxyphenyl)-1-(3-thienylcarbonyl)pyrrolidin-3-amine is a complex process that involves several steps. The starting material for the synthesis is 3-thiopheneacetic acid, which is converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with (R)-3-amino-1-benzylpyrrolidine in the presence of a base to give the desired product.
Aplicaciones Científicas De Investigación
(3R*,4S*)-4-(4-methoxyphenyl)-1-(3-thienylcarbonyl)pyrrolidin-3-amine has been studied extensively for its potential therapeutic properties. It has been shown to have activity against several disease targets, including cancer, inflammation, and neurological disorders. In particular, this compound has shown promise as a potential treatment for Alzheimer's disease and other neurodegenerative disorders.
Propiedades
IUPAC Name |
[(3R,4S)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-thiophen-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-20-13-4-2-11(3-5-13)14-8-18(9-15(14)17)16(19)12-6-7-21-10-12/h2-7,10,14-15H,8-9,17H2,1H3/t14-,15+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMVVONVGECTTFM-CABCVRRESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CN(CC2N)C(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@H]2CN(C[C@@H]2N)C(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(3R,4S)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-thiophen-3-ylmethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

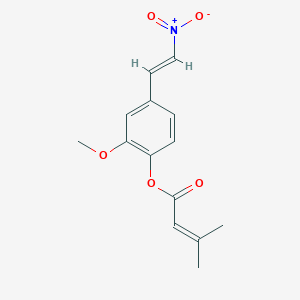
![N-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-2-[rel-(1S,6R)-4-oxo-3,9-diazabicyclo[4.2.1]non-3-yl]acetamide hydrochloride](/img/structure/B5632853.png)

![N~4~-[3-(2-methoxyphenoxy)propyl]-N~4~,6-dimethylpyrimidine-2,4-diamine](/img/structure/B5632865.png)
![(1H-1,2,3-benzotriazol-1-ylmethyl)[3-(trifluoromethyl)phenyl]amine](/img/structure/B5632870.png)
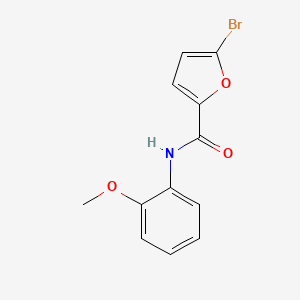
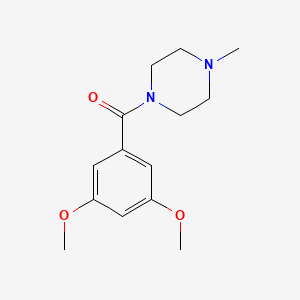

![2-[(4-hydroxy-2-pyrimidinyl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5632898.png)
![ethyl 2-amino-5-[(cyclohexylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5632906.png)

![N-{2-methoxy-4-[(2-thienylcarbonyl)amino]phenyl}-2-furamide](/img/structure/B5632929.png)
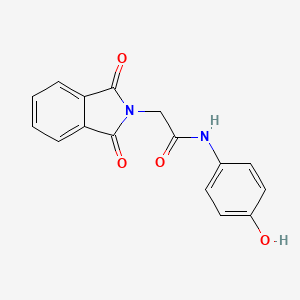
![N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-fluoroaniline](/img/structure/B5632941.png)